![molecular formula C21H24N6O3S B2419357 N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 941957-93-3](/img/structure/B2419357.png)
N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
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Overview
Description
N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactions Research on the synthesis and reactions of related thiazolo and pyrimidine derivatives provides foundational knowledge for the chemical manipulation and application of N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide. Studies such as those conducted by Kinoshita et al. (1987) on 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives outline methodologies for creating and modifying similar compounds, which could be applied to the synthesis of novel pharmaceuticals or materials with specific desired properties (Kinoshita et al., 1987).
Antimicrobial Activity The synthesis and evaluation of new heterocyclic compounds incorporating similar moieties demonstrate potential antimicrobial activities. For instance, Bondock et al. (2008) explored new heterocycles incorporating the antipyrine moiety for their antimicrobial effects, suggesting that compounds like N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide could also be investigated for similar biological activities (Bondock et al., 2008).
Crystal Structures and Material Science The study of crystal structures, as demonstrated by Galushchinskiy et al. (2017), who described the crystal structures of (oxothiazolidin-2-ylidene)acetamides, provides essential information for the design of new materials and drugs. Understanding the crystalline form of compounds like N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide could enhance drug formulation or the development of materials with specific physical properties (Galushchinskiy et al., 2017).
Antifungal and Antimicrobial Applications Further, the investigation into derivatives of similar compounds for antifungal and antimicrobial applications, as explored by Bardiot et al. (2015), highlights the potential of N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide in contributing to the development of new treatments for infectious diseases (Bardiot et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-[2-(morpholin-4-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide is the D1 protein of photosystem-II (PS-II) located in the thylakoid membrane of the chloroplast . This protein plays a crucial role in the electron transfer process during photosynthesis .
Mode of Action
N-[2-(morpholin-4-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide binds at the Q B binding site of the D1 protein of PS-II . This binding blocks the electron transfer in photosynthesis, thereby inhibiting the process .
Biochemical Pathways
The action of N-[2-(morpholin-4-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide affects the photosynthesis pathway. By binding to the D1 protein of PS-II, it disrupts the electron transfer process, which is a critical step in the light-dependent reactions of photosynthesis .
Result of Action
The molecular and cellular effects of N-[2-(morpholin-4-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide’s action result in the inhibition of photosynthesis. This leads to the cessation of vital processes in the plant cells, thereby exhibiting herbicidal activity .
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c28-18(22-6-7-25-8-10-30-11-9-25)12-16-14-31-21-24-19-17(20(29)26(16)21)13-23-27(19)15-4-2-1-3-5-15/h1-5,13,16H,6-12,14H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONFVIHZLFMXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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